Ethyl 4-amino-2-chloro-5-cyanobenzoate
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Overview
Description
Ethyl 4-amino-2-chloro-5-cyanobenzoate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a cyano group attached to a benzoate ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-chloro-5-cyanobenzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-2-chloro-5-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of ethyl 4-amino-2-chloro-5-aminobenzoate.
Oxidation: Formation of ethyl 4-nitro-2-chloro-5-cyanobenzoate.
Scientific Research Applications
Ethyl 4-amino-2-chloro-5-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chloro-5-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and amino groups allows for strong interactions with the enzyme’s active site residues, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyanobenzoate: Lacks the amino and chlorine groups, making it less reactive in certain substitution reactions.
2-Chloro-4-aminotoluene: Contains a methyl group instead of an ethyl ester, affecting its solubility and reactivity.
5-Amino-2-chloro-4-fluorobenzoic acid methyl ester: Contains a fluorine atom instead of a cyano group, altering its electronic properties and reactivity.
Uniqueness
Ethyl 4-amino-2-chloro-5-cyanobenzoate is unique due to the combination of functional groups it possessesIts ability to undergo multiple types of chemical reactions makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 4-amino-2-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(5-12)9(13)4-8(7)11/h3-4H,2,13H2,1H3 |
InChI Key |
LCSSKICQRIBRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)N)Cl |
Origin of Product |
United States |
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